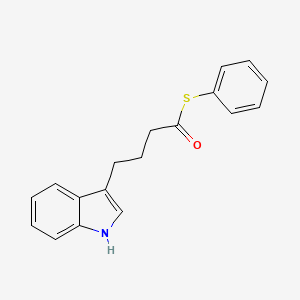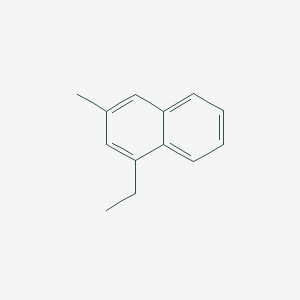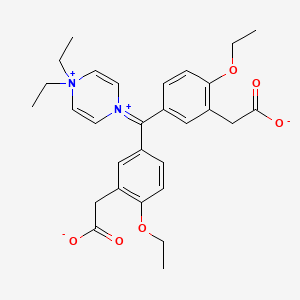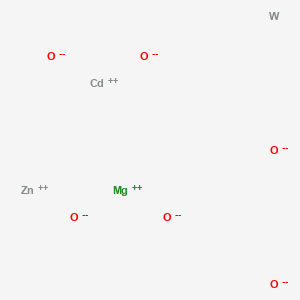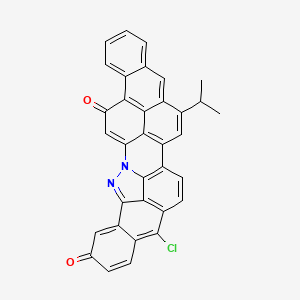
13-Chloro-17-isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Cloro-17-isopropilantra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridina-5,10-diona es un compuesto orgánico complejo conocido por su estructura y propiedades únicas. Es parte de una clase de compuestos que exhiben características químicas y físicas significativas, lo que lo hace valioso en varios campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 13-Cloro-17-isopropilantra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridina-5,10-diona implica múltiples pasos, incluida la formación de compuestos intermedios. El proceso generalmente comienza con la preparación de derivados de antraquinona, seguido de cloración y reacciones posteriores para introducir los grupos isopropilo e indazolo. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores específicos para garantizar que se obtenga el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Se emplean técnicas como los reactores de flujo continuo y los métodos de purificación avanzados para producir el compuesto de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
13-Cloro-17-isopropilantra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridina-5,10-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución de halógeno son comunes, donde el átomo de cloro puede ser reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y agentes halogenantes como el cloruro de tionilo. Las condiciones de reacción varían según la transformación deseada, a menudo requieren solventes específicos y control de temperatura.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que las reacciones de sustitución pueden producir una variedad de compuestos funcionalizados.
Aplicaciones Científicas De Investigación
13-Cloro-17-isopropilantra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridina-5,10-diona tiene varias aplicaciones en investigación científica:
Química: Se utiliza como precursor para sintetizar otras moléculas orgánicas complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en la producción de tintes y pigmentos debido a sus vibrantes propiedades de color.
Mecanismo De Acción
El mecanismo de acción de 13-Cloro-17-isopropilantra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridina-5,10-diona implica su interacción con objetivos moleculares específicos. El compuesto puede intercalarse en el ADN, interrumpiendo el proceso de replicación y provocando la muerte celular. Esta propiedad lo convierte en un posible candidato para terapias contra el cáncer. Además, puede inhibir ciertas enzimas, contribuyendo aún más a sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 13-Cloro-17-isopropilantra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridina-5,10-diona
- Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione
Singularidad
En comparación con compuestos similares, 13-Cloro-17-isopropilantra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridina-5,10-diona destaca por sus características estructurales únicas y la presencia de grupos funcionales específicos
Propiedades
Número CAS |
71786-28-2 |
|---|---|
Fórmula molecular |
C34H19ClN2O2 |
Peso molecular |
523.0 g/mol |
Nombre IUPAC |
12-chloro-19-propan-2-yl-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,9,11,14,17(31),18,20,22,24,26,28(32)-pentadecaene-8,29-dione |
InChI |
InChI=1S/C34H19ClN2O2/c1-15(2)22-13-24-20-9-10-21-31-33(25-12-17(38)7-8-19(25)32(21)35)36-37(34(20)31)26-14-27(39)29-18-6-4-3-5-16(18)11-23(22)30(29)28(24)26/h3-15H,1-2H3 |
Clave InChI |
QSVPPCSUIGBGHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C3C(=CC(=O)C4=C3C1=CC5=CC=CC=C54)N6C7=C2C=CC8=C7C(=N6)C9=CC(=O)C=CC9=C8Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


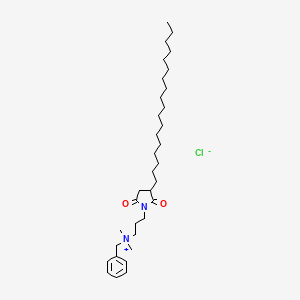
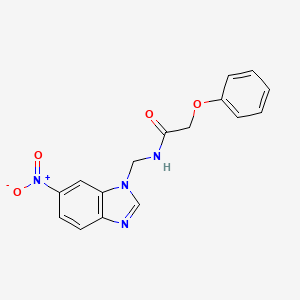
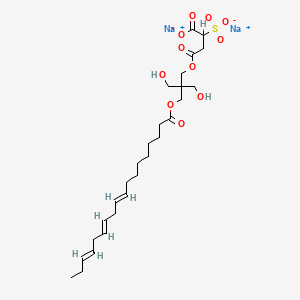



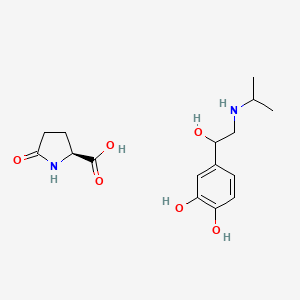
![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B12705140.png)

